1-(3-Chloro-2-methylphenyl)-2-butanol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-2-butanol is an organic compound characterized by the presence of a chlorinated aromatic ring and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-2-butanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is subsequently purified to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(3-Chloro-2-methylphenyl)-2-butanone.
Reduction: Formation of 1-(3-Chloro-2-methylphenyl)-2-butane.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-2-propanol: Similar structure but with a shorter side chain.
1-(3-Chloro-2-methylphenyl)-2-pentanol: Similar structure but with a longer side chain.
1-(3-Chloro-2-methylphenyl)-2-ethanol: Similar structure but with an even shorter side chain.
Uniqueness
1-(3-Chloro-2-methylphenyl)-2-butanol is unique due to its specific combination of a chlorinated aromatic ring and a butanol side chain. This combination imparts distinct chemical properties, such as solubility and reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-10(13)7-9-5-4-6-11(12)8(9)2/h4-6,10,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVBDGMOXQHTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=CC=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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